molecular formula C9H22Cl2N2 B3107229 2-((2R,6S)-2,6-Dimethylpiperidin-1-yl)ethanamine dihydrochloride CAS No. 1609406-40-7

2-((2R,6S)-2,6-Dimethylpiperidin-1-yl)ethanamine dihydrochloride

Cat. No. B3107229
CAS RN: 1609406-40-7
M. Wt: 229.19
InChI Key: DKLACHRTHCMSIN-DRJPZDRJSA-N
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Description

“2-((2R,6S)-2,6-Dimethylpiperidin-1-yl)ethanamine dihydrochloride” is a chemical compound with the molecular formula C8H19N3 . It has an average mass of 157.257 Da and a monoisotopic mass of 157.157898 Da . It is also known by other names such as “1-Piperazineethanamine, 2,6-dimethyl-, (2R,6S)-” in ACD/Index Name, “2-[(2R,6S)-2,6-Dimethyl-1-piperazinyl]ethanamin” in German, “2-[(2R,6S)-2,6-Dimethyl-1-piperazinyl]ethanamine” in ACD/IUPAC Name, and “2-[(2R,6S)-2,6-Diméthyl-1-pipérazinyl]éthanamine” in French .


Molecular Structure Analysis

The molecular structure of “2-((2R,6S)-2,6-Dimethylpiperidin-1-yl)ethanamine dihydrochloride” can be represented by the SMILES string CC@HCCC[C@H]1C . The InChI representation is 1S/C9H20N2/c1-8-4-3-5-9(2)11(8)7-6-10/h8-9H,3-7,10H2,1-2H3/t8-,9+ .


Physical And Chemical Properties Analysis

The compound is a solid . Its empirical formula is C9H20N2 and it has a molecular weight of 156.27 . The MDL number is MFCD12827523 and the PubChem Substance ID is 329821820 .

Scientific Research Applications

Catalytic Activity and Polymerization

Zinc complexes bearing N,N'-bidentate entiopure ligands show significant catalytic activity towards the ring-opening polymerization of rac-lactide, leading to the production of highly stereocontrolled polylactide. This application is crucial for the development of biodegradable plastics and materials science (S. Nayab et al., 2012).

Synthesis of Organic Compounds

The preparation of certain organic compounds, such as (2R,5S)‐2‐t‐Butyl‐3,5‐Dimethylimidazolidin‐4‐One, involves complex organic synthesis processes where specific intermediates and reactions are utilized. These syntheses contribute to the field of organic chemistry by providing routes to synthesize novel compounds (T. Graham et al., 2012).

Antimicrobial and Antifungal Activity

Novel amides derived from substituted 6-fluorobenzo[d]thiazole have been synthesized and shown to exhibit antimicrobial and antifungal activities. These findings are significant for pharmaceutical research, especially in the search for new therapeutic agents (Vladimír Pejchal et al., 2015).

Corrosion Inhibition

Cadmium(II) Schiff base complexes have been synthesized and shown to have corrosion inhibition properties on mild steel in acidic conditions. This research has implications for materials science, especially in protecting industrial machinery and infrastructure (Mriganka Das et al., 2017).

Synthesis of Key Pharmaceutical Intermediates

Efficient synthesis and practical resolution of 1-(naphthalen-1-yl)ethanamine, a key intermediate for the synthesis of cinacalcet hydrochloride, highlight the importance of chemical synthesis in drug development and pharmaceutical chemistry (V. T. Mathad et al., 2011).

properties

IUPAC Name

2-[(2R,6S)-2,6-dimethylpiperidin-1-yl]ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-8-4-3-5-9(2)11(8)7-6-10;;/h8-9H,3-7,10H2,1-2H3;2*1H/t8-,9+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLACHRTHCMSIN-DRJPZDRJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1CCN)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1CCN)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2R,6S)-2,6-Dimethylpiperidin-1-yl)ethanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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